molecular formula C15H18N4O2S B13802306 Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- CAS No. 60176-54-7

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-

Cat. No.: B13802306
CAS No.: 60176-54-7
M. Wt: 318.4 g/mol
InChI Key: BARNPWQDLNMEDF-UHFFFAOYSA-N
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Description

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is a chemical compound that features a unique structure combining urea, imidazole, and xylyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- typically involves the reaction of 1-methylurea with 1-(2,6-xylyl)imidazole-2-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the xylyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The xylyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)urea
  • 1-Methyl-3-((1-(2,5-xylyl)imidazol-2-ylthio)acetyl)urea

Uniqueness

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is unique due to the specific positioning of the xylyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.

Properties

CAS No.

60176-54-7

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C15H18N4O2S/c1-10-5-4-6-11(2)13(10)19-8-7-17-15(19)22-9-12(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21)

InChI Key

BARNPWQDLNMEDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CN=C2SCC(=O)NC(=O)NC

Origin of Product

United States

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